2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid
2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid
Brand Name:
Vulcanchem
CAS No.:
148472-48-4
VCID:
VC21169825
InChI:
InChI=1S/C23H20O4/c24-23(25)22(19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)27-16-15-26-20-9-5-2-6-10-20/h1-14,17H,15-16H2,(H,24,25)
SMILES:
C1=CC(=CC(=C1)C(=O)O)C(=O)O
Molecular Formula:
C23H20O4
Molecular Weight:
360.4 g/mol
2,4,5,6-Tetradeuteriobenzene-1,3-dicarboxylic acid
CAS No.: 148472-48-4
Cat. No.: VC21169825
Molecular Formula: C23H20O4
Molecular Weight: 360.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148472-48-4 |
|---|---|
| Molecular Formula | C23H20O4 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 3-[4-(2-phenoxyethoxy)phenyl]-2-phenylprop-2-enoic acid |
| Standard InChI | InChI=1S/C23H20O4/c24-23(25)22(19-7-3-1-4-8-19)17-18-11-13-21(14-12-18)27-16-15-26-20-9-5-2-6-10-20/h1-14,17H,15-16H2,(H,24,25) |
| Standard InChI Key | VHXXOVLBJZRBPA-UHFFFAOYSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)O)[2H])C(=O)O)[2H] |
| SMILES | C1=CC(=CC(=C1)C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC=C3)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator